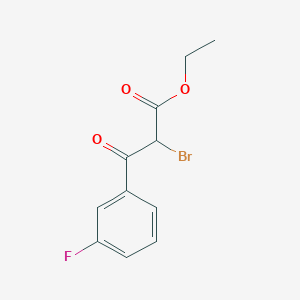

Ethyl 2-bromo-3-oxo-3-(3-fluorophenyl)propanoate

Description

Ethyl 2-bromo-3-oxo-3-(3-fluorophenyl)propanoate is a brominated keto-ester featuring a 3-fluorophenyl substituent. For example, it has been utilized in the synthesis of ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate, a derivative studied for its inhibitory effects on Mycobacterium abscessus growth . The bromine atom at the α-position enhances its reactivity as a leaving group, facilitating nucleophilic substitution reactions, while the 3-fluorophenyl group contributes steric and electronic effects that influence its chemical behavior .

Properties

Molecular Formula |

C11H10BrFO3 |

|---|---|

Molecular Weight |

289.10 g/mol |

IUPAC Name |

ethyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate |

InChI |

InChI=1S/C11H10BrFO3/c1-2-16-11(15)9(12)10(14)7-4-3-5-8(13)6-7/h3-6,9H,2H2,1H3 |

InChI Key |

XSWOVUXAXVXYJM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC(=CC=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-oxo-3-(3-fluorophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-oxo-3-(3-fluorophenyl)propanoate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-oxo-3-(3-fluorophenyl)propanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

Reduction: Formation of ethyl 2-bromo-3-hydroxy-3-(3-fluorophenyl)propanoate.

Oxidation: Formation of ethyl 2-bromo-3-oxo-3-(3-fluorophenyl)propanoic acid.

Scientific Research Applications

Ethyl 2-bromo-3-oxo-3-(3-fluorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-oxo-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The bromine atom and carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism

The position of the fluorine atom on the phenyl ring significantly impacts electronic distribution and steric interactions:

- 3-Fluorophenyl vs. 2-Fluorophenyl : The meta-substitution in the target compound reduces steric hindrance compared to ortho-substituted analogs, allowing for more efficient participation in conjugation and resonance effects. This positional difference can alter reaction pathways in cyclization or electrophilic substitution reactions .

Functional Group Comparisons

- Keto-Esters vs. Thioesters: Unlike Ethyl 3-(methylthio)propanoate (a key aroma compound in pineapple ), the target compound’s keto-ester functionality prioritizes reactivity in C–C bond-forming reactions rather than flavor contribution.

- Branched vs. Linear Esters: Branched esters like Ethyl 2-methyl propanoate (found in strawberries ) exhibit distinct volatility and flavor profiles due to reduced molecular symmetry, whereas the target compound’s planar aromatic system and bromine substitution favor synthetic utility over sensory applications.

Physicochemical Properties

- Retention and Ionization Behavior: Similar propanoate esters (e.g., ethyl propanoate, ethyl hexanoate) form protonated dimers in ionization regions, a behavior influenced by molecular weight and polarity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-bromo-3-oxo-3-(3-fluorophenyl)propanoate?

The compound is typically synthesized via bromination of a β-ketoester precursor. A general procedure involves reacting ethyl 3-oxo-3-(3-fluorophenyl)propanoate with brominating agents (e.g., N-bromosuccinimide) under controlled conditions. For example, mechanochemical methods (ball milling) can enhance reaction efficiency and selectivity, as demonstrated in fluorination reactions of analogous β-ketoesters . Post-synthesis, purification via column chromatography or recrystallization is recommended. Structural validation using -NMR (e.g., characteristic peaks for bromine and fluorophenyl groups) and mass spectrometry is critical .

Basic: How can researchers confirm the structural integrity of this compound?

A multi-technique approach is essential:

- NMR Spectroscopy : -NMR should show distinct signals for the ethyl ester (δ ~1.2–1.3 ppm, triplet; δ ~4.2–4.3 ppm, quartet), the fluorophenyl aromatic protons (δ ~7.0–7.6 ppm), and the brominated α-proton (δ ~5.8–6.0 ppm, doublet with ) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis using programs like SHELXL can resolve bond lengths and angles, particularly the C-Br and C=O groups .

- Mass Spectrometry : High-resolution MS should match the molecular ion peak for (exact mass: 302.98 g/mol).

Advanced: How can conflicting spectroscopic data be resolved during characterization?

Discrepancies often arise from impurities or solvent effects. Strategies include:

- 2D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating - couplings, especially for fluorophenyl and brominated carbons .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for the proposed structure.

- Alternative Crystallization : Recrystallize in different solvents (e.g., hexane/ethyl acetate) to isolate pure crystals for X-ray analysis .

Advanced: What mechanistic insights explain the reactivity of the bromo and fluorophenyl groups in this compound?

The electron-withdrawing fluorophenyl group stabilizes the enolate intermediate, facilitating nucleophilic substitution at the α-bromo position. In cross-coupling reactions (e.g., Suzuki), the bromine acts as a leaving group, while the fluorine enhances aryl electrophilicity. Reductive elimination pathways may compete, necessitating optimized catalysts (e.g., Pd/Cu systems) and temperature control to suppress side reactions .

Advanced: How can researchers mitigate decomposition during storage or reactions?

- Storage : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation and hydrolysis of the ester group .

- Stability Monitoring : Use TLC or HPLC to track degradation (e.g., free acid formation). Adjust reaction solvents to non-polar media (toluene, DCM) to slow hydrolysis.

- Additive Screening : Antioxidants (e.g., BHT) or radical scavengers can stabilize brominated intermediates during prolonged reactions .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

- Stepwise Quenching : For reactions requiring anhydrous conditions (e.g., Grignard additions), quench intermediates with acetic acid before proceeding to the next step.

- Catalyst Screening : Test palladium/copper catalysts for cross-couplings; ligand choice (e.g., XPhos) can enhance selectivity for the fluorophenyl moiety .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time, minimizing over-reaction or byproduct formation .

Basic: What analytical techniques are critical for assessing purity?

- HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water gradient) or GC with FID detection .

- Elemental Analysis : Confirm C/H/Br/F ratios (deviation < 0.4% acceptable).

- Melting Point : A sharp melting range (e.g., 85–87°C) indicates high purity .

Advanced: How does the fluorophenyl substituent influence the compound’s electronic properties?

The meta-fluorine induces resonance and inductive effects, decreasing electron density on the carbonyl group. This enhances electrophilicity at the α-carbon, favoring nucleophilic attacks. Computational studies (e.g., NBO analysis) can quantify charge distribution, aiding in predicting reactivity in organocatalytic or photochemical applications .

Advanced: What are the challenges in scaling up synthesis, and how can they be addressed?

- Exothermic Reactions : Bromination steps may require controlled cooling (e.g., jacketed reactors) to prevent runaway reactions.

- Solvent Recovery : Use high-boiling solvents (e.g., DMF) for easier distillation and reuse.

- Byproduct Management : Install scrubbers for HBr off-gases and optimize workup protocols to remove residual metal catalysts .

Basic: What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for all manipulations.

- Spill Management : Neutralize brominated waste with sodium bicarbonate before disposal.

- Ventilation : Ensure adequate airflow to avoid inhalation of volatile byproducts (e.g., ethyl bromide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.